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molecular formula C9H12N2 B1319079 1,2,3,4-Tetrahydroquinolin-4-amine CAS No. 801156-77-4

1,2,3,4-Tetrahydroquinolin-4-amine

Cat. No. B1319079
M. Wt: 148.2 g/mol
InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318770B2

Procedure details

(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester was prepared by treatment of commercially available 1,2,3,4-tetrahydro-quinolin-4-ylamine (JW Pharmaceutical #7578-79-2) with BOC anhydride. The (1,2,3,4-tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester (1.28 g, 5.15 mmol), together with 5-bromoindole (0.67 g, 3.44 mmol), Pd2dba3 (0.063 g, 0.069 mmol), XPHOS (0.082 g, 0.17 mmol), potassium carbonate (1.2 g, 8.6 mmol) and tert-butabol (10 mL) were combined in a 50 mL tube. The tube was sealed and heated to 100° C. with stirring for 18 hours. The tube was then cooled to room temperature and the contents were partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic phase was separated and concentrated under reduced pressure, and the residue was purified by flash chromatography (0% to 25% EtOac/hexanes) to give 1.3 g of [1-(1H-indol-5-yl)-1,2,3,4-tetrahydro-quinolin-4-yl]-carbamic acid tert-butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.063 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4](N)[CH2:3]C1.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[C:27]([O:31][C:32](=[O:44])[NH:33][CH:34]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[NH:37][CH2:36][CH2:35]1)([CH3:30])([CH3:29])[CH3:28].BrC1C=C2C(=CC=1)NC=C2.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[C:27]([O:31][C:32](=[O:44])[NH:33][CH:34]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[NH:37][CH2:36][CH2:35]1)([CH3:30])([CH3:28])[CH3:29].[C:27]([O:31][C:32](=[O:44])[NH:33][CH:34]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[N:37]([C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[NH:1][CH:3]=[CH:4]3)[CH2:36][CH2:35]1)([CH3:30])([CH3:28])[CH3:29] |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(C2=CC=CC=C12)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNC2=CC=CC=C12)=O
Name
Quantity
0.67 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.063 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.082 g
Type
catalyst
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The tube was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the contents were partitioned between EtOAc and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (0% to 25% EtOac/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCNC2=CC=CC=C12)=O
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(C2=CC=CC=C12)C=1C=C2C=CNC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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